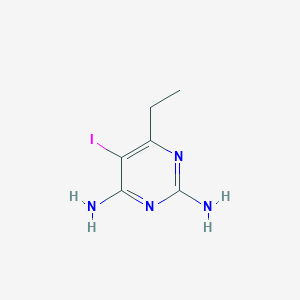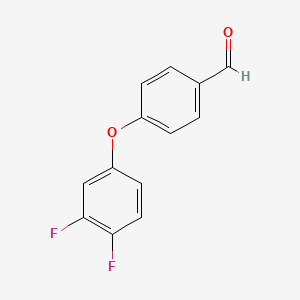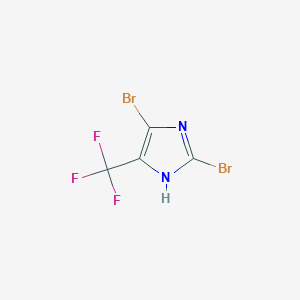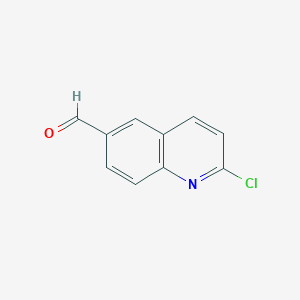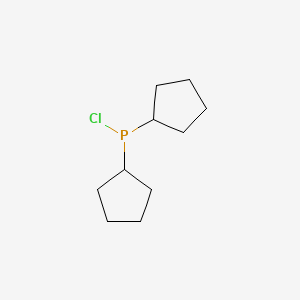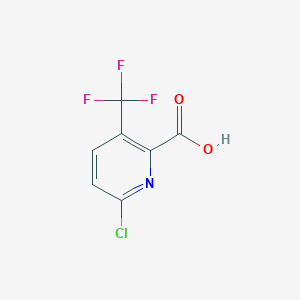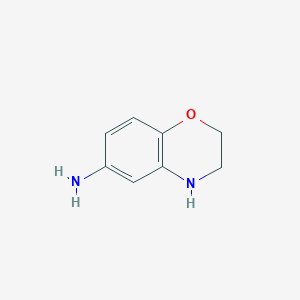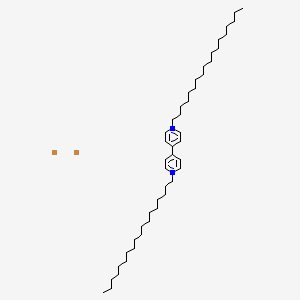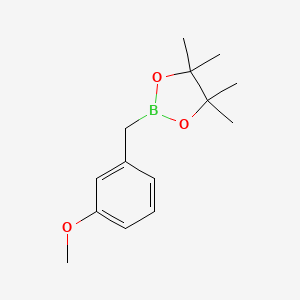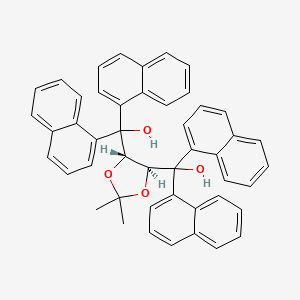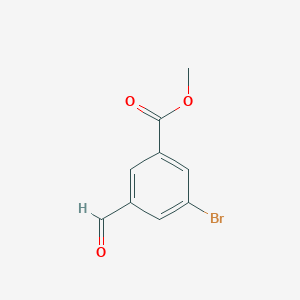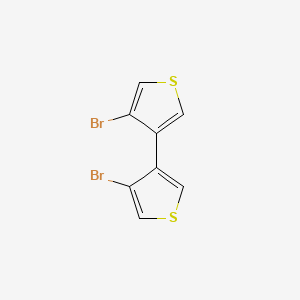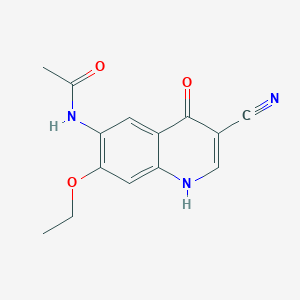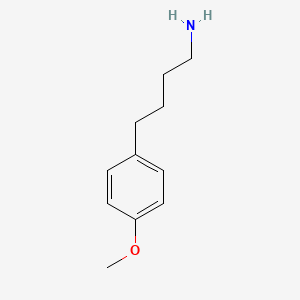
4-(4-Methoxyphenyl)butan-1-amine
概要
説明
4-(4-Methoxyphenyl)butan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as MPBA and is used in scientific research for its potential therapeutic properties. MPBA is a psychoactive compound that has been shown to have an effect on the central nervous system.
科学的研究の応用
Application
“4-(4-Methoxyphenyl)butan-1-amine” is a type of organic compound that can be used as a building block in organic synthesis .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Catalysis
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-methoxyphenyl)butan-2-one” directly from “4-methoxybenzyl alcohol” and “acetone” using a multifunctional supported AuPd nanoalloy catalyst .
Method of Application
This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C=C . In this supported AuPd catalyst, the bimetallic sites catalyze the dehydrogenation and hydrogenation steps and, in combination with the support, catalyze the C–C coupling (aldol) process .
Results or Outcomes
This supported bimetallic catalyst is also effective in utilizing hydrogen from the dehydrogenation reaction for the hydrogenation of “4-(4-methoxyphenyl)but-3-en-2-one” to “4-(4-methoxyphenyl)butane-2-one” via a hydrogen auto transfer route .
Synthesis of Difluoro Compounds
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used to synthesize “4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine hydrochloride”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
Synthesis of Schiff Bases
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of Schiff bases, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Method of Application
This involves the reaction of “4-(4-Methoxyphenyl)butan-1-amine” with an appropriate carbonyl compound to form the Schiff base .
Results or Outcomes
The resulting Schiff bases can be used as intermediates in the synthesis of various other compounds, including dithiocarbamates and dyes .
Radiolysis Studies
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in radiolysis studies, specifically in the investigation of the decay of its radical cation in water .
Method of Application
This involves the generation of the radical cation of “4-(4-Methoxyphenyl)butan-1-amine” via radiolysis, followed by the investigation of its decay kinetics .
Results or Outcomes
The results of these studies can provide valuable insights into the reactivity and stability of radical cations, which can have implications in various fields such as radiation chemistry and environmental science .
Synthesis of 4-(4-Methoxyphenyl)-1-butanol
Application
“4-(4-Methoxyphenyl)butan-1-amine” can be used in the synthesis of “4-(4-Methoxyphenyl)-1-butanol”, a compound with potential applications in various fields .
Results or Outcomes
The outcomes of these reactions can also vary greatly, but the use of “4-(4-Methoxyphenyl)butan-1-amine” can often result in the formation of complex organic molecules with potential applications in various fields such as pharmaceuticals and materials science .
特性
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)butan-1-amine | |
CAS RN |
72457-26-2 | |
| Record name | 4-(4-methoxyphenyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

